molecular formula C7H2Br2O3S B10874572 4,6-Dibromo-5-hydroxybenzo[d][1,3]oxathiol-2-one

4,6-Dibromo-5-hydroxybenzo[d][1,3]oxathiol-2-one

Cat. No.: B10874572
M. Wt: 325.96 g/mol
InChI Key: IMCHHEFYSSYRFL-UHFFFAOYSA-N
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Description

4,6-Dibromo-5-hydroxybenzo[d][1,3]oxathiol-2-one is a heterocyclic compound characterized by the presence of bromine atoms, a hydroxyl group, and an oxathiolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromo-5-hydroxybenzo[d][1,3]oxathiol-2-one typically involves the bromination of 5-hydroxybenzo[d][1,3]oxathiol-2-one. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 6 positions. A common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent like acetic acid or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-5-hydroxybenzo[d][1,3]oxathiol-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or reduced to a hydrogen atom.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in solvents such as ethanol or water.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.

    Oxidation: Formation of 4,6-dibromo-5-oxo-benzo[d][1,3]oxathiol-2-one.

    Reduction: Formation of 4,6-dibromo-benzo[d][1,3]oxathiol-2-one.

Scientific Research Applications

Chemistry

In chemistry, 4,6-Dibromo-5-hydroxybenzo[d][1,3]oxathiol-2-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition. Its structure makes it a candidate for probing the active sites of enzymes and understanding their mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique reactivity of the oxathiolone ring.

Mechanism of Action

The mechanism of action of 4,6-Dibromo-5-hydroxybenzo[d][1,3]oxathiol-2-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and hydroxyl group can form hydrogen bonds and other interactions with the active sites of proteins, leading to inhibition or modulation of their activity. The oxathiolone ring can also participate in covalent bonding with nucleophilic residues in proteins, further influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dichloro-5-hydroxybenzo[d][1,3]oxathiol-2-one
  • 4,6-Difluoro-5-hydroxybenzo[d][1,3]oxathiol-2-one
  • 4,6-Diiodo-5-hydroxybenzo[d][1,3]oxathiol-2-one

Uniqueness

Compared to its analogs, 4,6-Dibromo-5-hydroxybenzo[d][1,3]oxathiol-2-one is unique due to the presence of bromine atoms, which confer distinct reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, leading to different interaction profiles with biological targets and reagents. This makes the compound particularly valuable in applications where specific reactivity and interaction patterns are desired.

Properties

Molecular Formula

C7H2Br2O3S

Molecular Weight

325.96 g/mol

IUPAC Name

4,6-dibromo-5-hydroxy-1,3-benzoxathiol-2-one

InChI

InChI=1S/C7H2Br2O3S/c8-2-1-3-6(4(9)5(2)10)13-7(11)12-3/h1,10H

InChI Key

IMCHHEFYSSYRFL-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1Br)O)Br)SC(=O)O2

Origin of Product

United States

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